3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is classified as an organic compound with the molecular formula . It is a secondary alcohol characterized by a propanol backbone substituted with a benzyloxy group and a bromophenyl moiety. This compound is often discussed in the context of its role as an intermediate in the synthesis of fesoterodine, a medication used for the treatment of overactive bladder .
The synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol typically involves several steps:
The molecular structure of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol features several key components:
The chemical reactions involving 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol primarily focus on its role as an intermediate in the synthesis of fesoterodine:
The mechanism of action for compounds derived from 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is primarily related to their interaction with neurotransmitter transporters:
The physical and chemical properties of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol include:
The primary applications of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol are found within medicinal chemistry:
The compound 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol represents a halogenated aromatic alcohol with a defined molecular framework. Its systematic IUPAC name explicitly describes the connectivity: a propan-1-ol chain attached at the 3-position to both a phenyl ring and a 2-(benzyloxy)-5-bromophenyl ring [1] [4]. The molecular formula C₂₂H₂₁BrO₂ (molecular weight: 397.30–397.31 g/mol) indicates a brominated, oxygen-containing structure [1] [2] [4]. Key features include:
Table 1: Molecular Composition Analysis
| Element | Count | Stereochemical Role |
|---|---|---|
| Carbon | 22 | Backbone structure |
| Hydrogen | 21 | Saturation |
| Bromine | 1 | Electrophilic site |
| Oxygen | 2 | Ether & alcohol groups |
The SMILES notation OCCC(C₁=CC=CC=C₁)C₁=C(OCC₂=CC=CC=C₂)C=CC(Br)=C₁ encodes the atomic connectivity and branching [2] [4]. Key interpretations include:
Table 2: Stereochemical and Structural Descriptors
| Descriptor | Value | Source |
|---|---|---|
| SMILES | OCCC(C1=CC=CC=C1)C1=C(OCC2=CC=CC=C2)C=CC(Br)=C1 | [2] [4] |
| InChIKey | KJMCZWJBHWBPNB-UHFFFAOYSA-N | [4] |
| Rotatable bond count | 8 (estimated) | Derived from SMILES |
This compound belongs to a broader class of halogenated propanols, where modifications alter physicochemical properties. Comparisons include:
Halogenated Propanols
Complex Analogues
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5